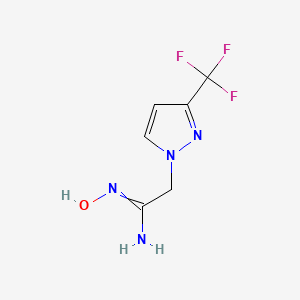

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine

Descripción general

Descripción

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the pyrazole ring in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide typically involves the reaction of trifluoroacetimidoyl chlorides with suitable nucleophiles under controlled conditions. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow strategy, where readily available organic precursors are combined with a fluorine source such as cesium fluoride . This method facilitates the rapid generation of the compound on a large scale, ensuring high efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reactions are typically carried out at room temperature or under mild heating, with solvents such as ethanol, acetonitrile, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine is a chemical compound featuring a trifluoromethyl group and a pyrazole ring, which enhances its lipophilicity, metabolic stability, and binding selectivity. These properties make it valuable in pharmaceutical and agrochemical applications due to its potential biological activities and ability to interact with various molecular targets.

Scientific Applications

Synthesis and Reactions

The synthesis of this compound typically involves radical trifluoromethylation processes. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various substitution reagents. The specific reaction conditions, such as solvents, temperatures, and catalysts, depend on the desired transformation.

Biological Activity

The biological activity of this compound is linked to its interaction with enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, allowing the compound to effectively inhibit or modulate target activities. This interaction can lead to various biological effects, making it a candidate for further investigation in therapeutic contexts. Studies on this compound's interactions reveal its potential as an inhibitor of certain enzymes. The mechanism of action typically involves binding to active sites of target molecules, leading to altered biochemical pathways. Such studies are crucial for understanding how this compound could be utilized therapeutically.

Structural Similarity and Enhanced Properties

this compound stands out due to its specific combination of a trifluoromethyl group with a pyrazole ring and an acetamidine moiety. This distinct structure contributes to enhanced stability, reactivity, and binding affinity compared to similar compounds, making it particularly valuable in scientific and industrial contexts.

Pyrazole Biomolecules as Cancer Therapeutics

Pyrazole biomolecules, including this compound derivatives, have shown potential as anti-inflammatory and anticancer agents . Several pyrazole derivatives have demonstrated significant cytotoxic potential against various cancer cell lines .

Inhibition of Cell Proliferation

3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), a PDK1 inhibitor derived from celecoxib, inhibited cell proliferation with reduced AKT phosphorylation in human thyroid cancer cell lines . OSU-03012 also inhibited PAK phosphorylation and competed with ATP binding . Overexpression of constitutively activated PAK1 partially rescued the ability of motile NPA thyroid cancer cells to migrate during OSU-03012 treatment, suggesting that inhibition of PAK may be involved in the cellular effects of OSU-03012 in these cells .

Mecanismo De Acción

The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethyl ketones and trifluoromethyl sulfonyl chlorides . These compounds share the trifluoromethyl group, which imparts similar chemical properties.

Uniqueness

What sets (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide apart is its unique combination of the trifluoromethyl group and the pyrazole ring. This combination results in distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine, also known as (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine, is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound includes a hydroxylamine functional group and a pyrazole ring substituted with a trifluoromethyl group. This unique structure contributes to its stability and reactivity in biological systems.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The trifluoromethyl group is known to improve the binding affinity, allowing the compound to effectively inhibit or modulate the activity of targeted enzymes. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis. The inhibition of LPLA2 correlates with the compound's structure, suggesting that modifications can enhance its inhibitory potency against this enzyme .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds with similar pyrazole structures have shown cytotoxicity against various cancer cell lines, such as MCF7 and HCT116. The IC50 values for these compounds often range in low micromolar concentrations, indicating their potential effectiveness in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Enzyme inhibition |

| Similar Pyrazole Derivative | HCT116 | 1.1 | Cell cycle arrest |

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study on Anticancer Properties : A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against HCT116 and MCF7 cell lines with IC50 values of 1.6 µM and 3.3 µM respectively. These compounds were noted for their ability to induce cell cycle arrest at specific phases, suggesting a mechanism involving disruption of cellular proliferation pathways .

- Inhibition Studies : Another investigation focused on the inhibition of meprin α and β metalloproteinases by pyrazole derivatives, revealing that structural modifications could enhance selectivity and potency against these targets .

Propiedades

IUPAC Name |

N'-hydroxy-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(11-4)3-5(10)12-14/h1-2,14H,3H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGOOXOWJUXXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925252-82-0 | |

| Record name | [C(Z)]-N-Hydroxy-3-(trifluoromethyl)-1H-pyrazole-1-ethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.